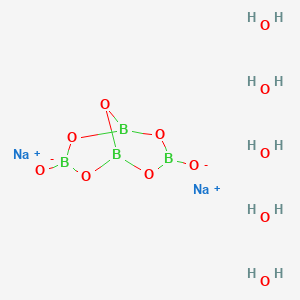
Lithium 2,4-pentanedionate
Overview
Description
Lithium 2,4-pentanedionate, also known as lithium acetylacetonate, is an organometallic compound composed of lithium, oxygen, and carbon. It is a white, crystalline solid that is soluble in polar organic solvents such as alcohols and ethers. This compound has a variety of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a stabilizer for polymeric materials. Additionally, it has been studied for its potential to be used as a battery material and a fuel additive.
Scientific Research Applications
Infrared Spectroscopy and Lithium Ion Vibrations : A study by Funck et al. (1977) utilized Lithium 2,4-pentanedionate (Li-acac) in infrared spectroscopy, identifying specific Li-O bands that correspond to various LiO4 groups. This research is significant for understanding the specific spectroscopic behavior of different lithium ion coordination polyhedra (Funck, Jungermann, & Klee, 1977).
Impact on Tautomeric Equilibria : Pocker and Spyridis (2002) studied the effect of concentrated salt solutions on the keto-enol ratio of acetylacetone, a molecule in dynamic equilibrium. Their findings, which included lithium perchlorate solutions, show significant changes in the equilibrium of acetylacetone, indicating the potential influence of this compound in such systems (Pocker & Spyridis, 2002).
Sol-gel Synthesis of Lithium Niobate : Prasada Rao et al. (1998) described the sol-gel synthesis of lithium niobate powder using this compound as the lithium source. This method was advantageous due to its lower susceptibility to moisture compared to other precursors, demonstrating the compound's utility in creating thin films and powders for electroceramic applications (Prasada Rao, Paik, & Komarneni, 1998).
Synthesis of Lithium Zinc Phosphate Hydrate : Research by Bensalem (2001) explored the preparation of a new layered lithium zinc phosphate hydrate using this compound, highlighting its role in the formation of novel compounds with potential applications in solid-state circuits and other technologies (Bensalem, 2001).
Study of Ketone Enolization : Hall, Gilchrist, and Collum (1991) investigated the effects of lithium salts, including this compound, on the stereochemistry of ketone enolization. Their findings contribute to the understanding of the chemical behavior of lithium compounds in organic reactions (Hall, Gilchrist, & Collum, 1991).
Mechanism of Action
Target of Action
Lithium acetylacetonate, also known as Lithium 2,4-pentanedionate, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium acetylacetonate interacts with its targets by inhibiting their activity . For instance, it inhibits GSK3B, which in turn enhances the activity of Brain-Derived Neurotrophic Factor (BDNF) . Lithium also modulates cAMP and AC activity to avoid large fluctuations .
Biochemical Pathways
Lithium acetylacetonate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .
Result of Action
The molecular and cellular effects of lithium acetylacetonate’s action are manifold. It enhances the activity of BDNF, which has been implicated in depression, bipolar disorder, and dementia . It also modulates neurotransmission and regulates gene transcription .
Safety and Hazards
properties
IUPAC Name |
lithium;4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940823 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
19185-99-0, 18115-70-3 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Are there any spectroscopic studies that provide insights into the structure of Lithium 2,4-pentanedionate?
A2: Yes, Infrared (IR) spectroscopy studies have been conducted on this compound crystals with different isotopic compositions of Lithium (6Li and 7Li). [] These studies provide valuable information about the vibrational modes of the molecule and how they are affected by isotopic substitution. This data helps in understanding the structure and bonding characteristics of this compound, which can be further used to predict its behavior in various chemical reactions and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





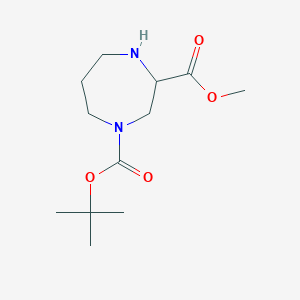

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
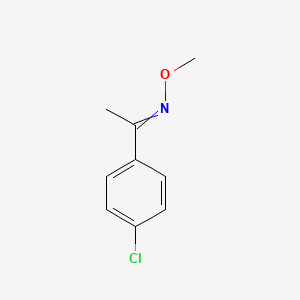
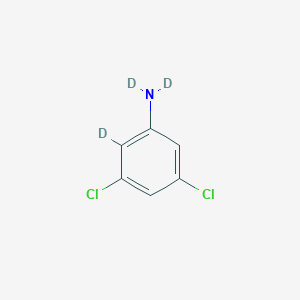
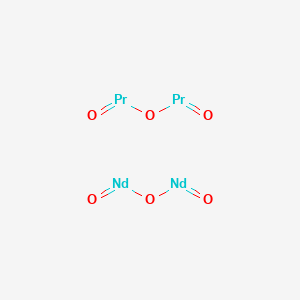
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)

